N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a benzamide moiety, along with a phenoxymethyl-substituted oxadiazole ring, which contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core .
Mode of Action
Oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor and cathepsin K inhibitor antioxidant properties. The exact mode of action can vary depending on the specific compound and its targets.
Biochemical Pathways
The biochemical pathways affected by oxadiazoles can vary widely depending on their specific targets. For example, some oxadiazoles have been found to inhibit tyrokinase, a key enzyme in many signal transduction pathways .
Result of Action
The molecular and cellular effects of oxadiazoles can vary depending on their specific targets and mode of action. For example, some oxadiazoles have been found to have anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, a common method involves reacting a hydrazide with a carboxylic acid chloride in the presence of a base such as triethylamine.
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Introduction of the Phenoxymethyl Group: : The phenoxymethyl group can be introduced via nucleophilic substitution reactions. This step often involves reacting the oxadiazole intermediate with a phenoxymethyl halide in the presence of a base like potassium carbonate.
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Attachment of the Trifluoromethylbenzamide Moiety: : The final step involves coupling the oxadiazole derivative with a trifluoromethylbenzoyl chloride. This reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This might involve continuous flow reactors for better control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of phenoxy radicals or other oxidized derivatives.
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Reduction: : Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced products.
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Substitution: : The compound can participate in various substitution reactions, especially nucleophilic substitutions at the oxadiazole ring or the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Bases like potassium carbonate or sodium hydride, along with appropriate halides or nucleophiles, are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenoxy radicals, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In industrial applications, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings. Its potential as a precursor for agrochemicals and pharmaceuticals is also explored.
Comparison with Similar Compounds
Similar Compounds
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-benzamide: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide: Contains a thiadiazole ring instead of an oxadiazole ring, potentially altering its reactivity and biological activity.
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(methyl)benzamide: Substitutes the trifluoromethyl group with a methyl group, affecting its chemical and biological properties.
Uniqueness
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c18-17(19,20)13-9-5-4-8-12(13)15(24)21-16-23-22-14(26-16)10-25-11-6-2-1-3-7-11/h1-9H,10H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXBTRWCWBTIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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